Cas no 32596-43-3 (5-Chloro-2-hydroxyisophthalaldehyde)
5-Chloro-2-hydroxyisophthalaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-hydroxyisophthalaldehyde
- 2,6-Diformyl-4-chlorophenol
- 5-chloro-2-hydroxy-1,3-Benzenedicarboxaldehyde
- 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde
- 2,5-DIFLUOROBENZYLBROMIDE
- 5-chloro-2-hydroxy-1,3-benzenedicarbaldehyde
- 5-chloro-2-hydroxybenzene-1,3-dicarboxaldehyde
- 5-chloro-3-formyl-salicylaldehyde
- CHEMBL3660327
- A18636
- NS00029303
- MFCD00067051
- EINECS 251-123-3
- VFD8T994MW
- US8614253, .3-21
- UNII-VFD8T994MW
- FT-0715533
- BDBM110990
- 1,3-Benzenedicarboxaldehyde, 5-chloro-2-hydroxy-
- CS-0157669
- tert-butyl?4-p-tolylpiperazine-1-carboxylate
- D94931
- 5-Chloro-2-hydroxyisophthalaldehyde #
- 32596-43-3
- SCHEMBL6093685
- 11N-952
- DTXSID50186287
- AKOS004121048
- DB-068662
-
- MDL: MFCD00067051
- Inchi: 1S/C8H5ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H
- InChI Key: MYHXSDYZVOKOAT-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=O)C(=C(C=O)C=1)O
Computed Properties
- Exact Mass: 183.99300
- Monoisotopic Mass: 183.992722
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.7
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: Not available
- Density: 1.3964 (estimate)
- Melting Point: 119-125 ºC
- Boiling Point: 246.1°Cat760mmHg
- Flash Point: 102.6°C
- Refractive Index: 1.679
- PSA: 54.37000
- LogP: 1.67060
- Solubility: Not available
5-Chloro-2-hydroxyisophthalaldehyde Security Information
- Hazard Category Code: R20/21/22
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
5-Chloro-2-hydroxyisophthalaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
5-Chloro-2-hydroxyisophthalaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019150222-1g |
5-Chloro-2-hydroxyisophthalaldehyde |
32596-43-3 | 95% | 1g |
$400.00 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31635-1g |
5-Chloro-2-hydroxyisophthalaldehyde |
32596-43-3 | 95% | 1g |
¥1943.0 | 2024-07-18 | |
| Apollo Scientific | OR32230-1g |
5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde |
32596-43-3 | 95% | 1g |
£291.00 | 2025-02-19 | |
| abcr | AB340484-100 mg |
5-Chloro-2-hydroxyisophthalaldehyde; . |
32596-43-3 | 100MG |
€208.80 | 2022-06-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI878-200mg |
5-Chloro-2-hydroxyisophthalaldehyde |
32596-43-3 | 95+% | 200mg |
777.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HI878-50mg |
5-Chloro-2-hydroxyisophthalaldehyde |
32596-43-3 | 95+% | 50mg |
310.0CNY | 2021-07-14 | |
| Ambeed | A724965-100mg |
5-Chloro-2-hydroxyisophthalaldehyde |
32596-43-3 | 95% | 100mg |
$52.0 | 2025-02-20 | |
| Ambeed | A724965-250mg |
5-Chloro-2-hydroxyisophthalaldehyde |
32596-43-3 | 95% | 250mg |
$79.0 | 2025-02-20 | |
| Ambeed | A724965-1g |
5-Chloro-2-hydroxyisophthalaldehyde |
32596-43-3 | 95% | 1g |
$195.0 | 2025-02-20 | |
| abcr | AB340484-500mg |
5-Chloro-2-hydroxyisophthalaldehyde, 90%; . |
32596-43-3 | 90% | 500mg |
€678.60 | 2024-06-08 |
5-Chloro-2-hydroxyisophthalaldehyde Suppliers
5-Chloro-2-hydroxyisophthalaldehyde Related Literature
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1. Conversion of some substituted phenols to the corresponding masked thiophenols, synthesis of a dinickel(II) dithiolate macrocyclic complex and isolation of some metal- and ligand-based oxidation productsSally Brooker,Graham B. Caygill,Paul D. Croucher,Tony C. Davidson,Derrick L. J. Clive,Stephen R. Magnuson,Stephen P. Cramer,Corie Y. Ralston J. Chem. Soc. Dalton Trans. 2000 3113
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2. Synthesis and structure of mononuclear and binuclear zinc(ii) compartmental macrocyclic complexesAndrew J. Atkins,Daniel Black,Rachel L. Finn,Armando Marin-Becerra,Alexander J. Blake,Lena Ruiz-Ramirez,Wan-Sheung Li,Martin Schr?der Dalton Trans. 2003 1730
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Zong-Ju Chen,Yu-Qiong Sun,Xiong Xiao,Hong-Qin Wang,Min-Hao Zhang,Fang-Zhou Wang,Jian-Cheng Lai,Da-Shuai Zhang,Li-Jia Pan,Cheng-Hui Li J. Mater. Chem. A 2023 11 8359
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Fei-Fan Chang,Kun Zhang,Wei Huang Dalton Trans. 2019 48 363
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Kun Zhang,Jiao Geng,Chao Jin,Wei Huang Dalton Trans. 2014 43 15351
Additional information on 5-Chloro-2-hydroxyisophthalaldehyde
Recent Advances in the Study of 5-Chloro-2-hydroxyisophthalaldehyde (CAS: 32596-43-3)
5-Chloro-2-hydroxyisophthalaldehyde (CAS: 32596-43-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutic agents, owing to its unique chemical properties and reactivity. This research brief aims to summarize the latest findings related to this compound, focusing on its applications, synthetic methodologies, and biological activities.
One of the most significant advancements in the study of 5-Chloro-2-hydroxyisophthalaldehyde is its role in the synthesis of Schiff base ligands. These ligands have shown promising results in the development of metal complexes with potential anticancer and antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Schiff bases derived from 5-Chloro-2-hydroxyisophthalaldehyde exhibited strong binding affinity to specific cancer cell receptors, leading to targeted cytotoxicity. The study also highlighted the compound's ability to form stable complexes with transition metals, which could be exploited for therapeutic applications.
In addition to its role in Schiff base synthesis, 5-Chloro-2-hydroxyisophthalaldehyde has been investigated for its potential as a precursor in the development of fluorescent probes. Researchers have utilized its aldehyde groups to create highly sensitive probes for detecting reactive oxygen species (ROS) in biological systems. A recent study in Analytical Chemistry reported the successful application of a 5-Chloro-2-hydroxyisophthalaldehyde-based probe for real-time monitoring of ROS levels in live cells, providing valuable insights into oxidative stress-related diseases.
The synthetic pathways for 5-Chloro-2-hydroxyisophthalaldehyde have also seen notable improvements. A 2022 publication in Organic Letters described a novel, high-yield synthesis method using eco-friendly catalysts, which significantly reduced the environmental impact of the production process. This advancement is particularly relevant for large-scale pharmaceutical manufacturing, where sustainability is a growing concern.
Despite these promising developments, challenges remain in the optimization of 5-Chloro-2-hydroxyisophthalaldehyde-based compounds for clinical use. Issues such as bioavailability, toxicity, and stability under physiological conditions need to be addressed in future research. However, the compound's versatility and potential for diverse applications make it a valuable focus for ongoing studies in the chemical and biological sciences.
In conclusion, 5-Chloro-2-hydroxyisophthalaldehyde (CAS: 32596-43-3) continues to be a compound of significant interest in the field of medicinal chemistry. Its applications in Schiff base synthesis, fluorescent probe development, and sustainable synthesis methodologies highlight its broad utility. Further research is warranted to fully exploit its potential and overcome existing challenges, paving the way for innovative therapeutic and diagnostic tools.
32596-43-3 (5-Chloro-2-hydroxyisophthalaldehyde) Related Products
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